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Compound Name: (Rac)-Vazegepant-13C,d3

Cat. No.: B12383471

Introduction

Vazegepant, also known as Zavegepant, is a third-generation small-molecule calcitonin gene-
related peptide (CGRP) receptor antagonist.[1] It is under investigation for the acute treatment
of migraine.[1] CGRP is a neuropeptide that plays a significant role in the pathophysiology of
migraine, and blocking its activity has emerged as a promising therapeutic strategy.[1] The
guantitative analysis of Vazegepant in biological matrices, such as human plasma, is crucial for
pharmacokinetic (PK) and pharmacodynamic (PD) assessments in clinical trials. To ensure the
accuracy and precision of these bioanalytical methods, a stable isotope-labeled internal
standard (IS) is employed. (Rac)-Vazegepant-13C,d3 is an ideal IS for this purpose, as its
chemical and physical properties are nearly identical to the analyte, but it is distinguishable by
mass spectrometry. While specific data for (Rac)-Vazegepant-13C,d3 is not publicly available,
data from validated assays using a deuterated Vazegepant internal standard (Vazegepant-d8,
also known as BHV3500-d8) provides a reliable reference for its application.[1][2] This
document provides detailed application notes and protocols for the use of a stable isotope-
labeled internal standard, exemplified by Vazegepant-d8, in the analysis of Vazegepant in
clinical trial samples using Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS).

Mechanism of Action: CGRP Receptor Antagonism
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Vazegepant exerts its therapeutic effect by competitively binding to the CGRP receptor, thereby
preventing the binding of endogenous CGRP.[1] This action blocks the downstream signaling
cascades that lead to vasodilation and nociceptive transmission, which are key events in the
pathophysiology of migraine.[1] The CGRP receptor is a complex of the calcitonin receptor-like
receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this
receptor typically activates Gas proteins, leading to the stimulation of adenylyl cyclase, an
increase in intracellular cyclic adenosine monophosphate (cCAMP), and subsequent activation
of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, contributing
to the migraine cascade. By blocking the CGRP receptor, Vazegepant inhibits these signaling

events.
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CGRP Signaling Pathway and Vazegepant's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS
method for the quantification of Vazegepant in human plasma using a deuterated internal
standard. This data is representative of the performance expected when using (Rac)-
Vazegepant-13C,d3.

Table 1: Linearity and Range
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Parameter

Value

Calibration Range

0.40 - 400 ng/mL

Regression Model

Weighted linear regression (1/x?)

Correlation Coefficient (r2) >0.99
Table 2: Precision and Accuracy[3]
o L Between- Between-
. Within-Run Within-Run
Concentrati o Run Run
QC Level Precision Accuracy o
on (hg/mL) . Precision Accuracy
(%CV) (%Bias) .
(%CV) (%Bias)
-8.2% to -5.0% to
LLOQ 0.40 <5.0% <5.1%
1.3% 2.2%
-8.2% to -5.0% to
Low QC 1.20 <5.0% <5.1%
1.3% 2.2%
_ -8.2% to -5.0% to
Mid QC 100 <5.0% <5.1%
1.3% 2.2%
) -8.2% to -5.0% to
High QC 300 <5.0% <5.1%
1.3% 2.2%

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; QC: Quality Control.

Table 3: Recovery and Matrix Effect

Parameter

Vazegepant

(Rac)-Vazegepant-13C,d3
(I1s)

Extraction Recovery

Consistent and reproducible

across QC levels

Consistent and reproducible

Matrix Effect

Minimal and compensated by
the IS

Compensates for analyte

matrix effects
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Experimental Protocols

1. Protocol for Solid-Phase Extraction (SPE) of Vazegepant from Human Plasma

This protocol describes a general solid-phase extraction procedure for the isolation of
Vazegepant from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

Human plasma (K2EDTA)

» (Rac)-Vazegepant-13C,d3 internal standard working solution
¢ Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

» Deionized water

e Formic acid (or other suitable modifier)

o SPE cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)
o Centrifuge

e SPE vacuum manifold

» Nitrogen evaporator

Procedure:

o Sample Pre-treatment:

o Thaw frozen human plasma samples to room temperature.
o Vortex samples to ensure homogeneity.

o To 100 pL of plasma in a microcentrifuge tube, add 10 pL of the (Rac)-Vazegepant-
13C,d3 internal standard working solution.
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o Vortex for 10 seconds.

o Add 200 pL of 2% formic acid in water and vortex for another 10 seconds.

o Centrifuge at 4000 rpm for 5 minutes to pellet proteins.

SPE Cartridge Conditioning:

o Place SPE cartridges on the vacuum manifold.

o Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
Do not allow the sorbent to dry.

Sample Loading:

o Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

o Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of
approximately 1 mL/min.

Washing:

o Wash the cartridge with 1 mL of deionized water to remove polar interferences.

o Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

Elution:

o Dry the cartridge under high vacuum for 5 minutes.

o Place a clean collection tube under each cartridge.

o Elute the analyte and internal standard with 1 mL of methanol.

e Evaporation and Reconstitution:

o Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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o Reconstitute the dried residue in 100 pL of the mobile phase (e.g., 50:50 acetonitrile:water
with 0.1% formic acid).

o Vortex to ensure complete dissolution.

o Transfer to an autosampler vial for LC-MS/MS analysis.
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Workflow for Solid-Phase Extraction of Vazegepant.
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2. Protocol for LC-MS/MS Analysis
Instrumentation:

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

o Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Representative):

e Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm)

e Mobile Phase A: 0.1% Formic acid in water

e Mobile Phase B: 0.1% Formic acid in acetonitrile

e Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and
equilibrate for 1 minute.

¢ Flow Rate: 0.4 mL/min

« Injection Volume: 5 pL

Column Temperature: 40°C

MS/MS Parameters (Representative):[3]

 lonization Mode: Positive Electrospray lonization (ESI+)
e Scan Type: Multiple Reaction Monitoring (MRM)
 MRM Transitions:

o Vazegepant: m/z 639.4 - 255.2

o (Rac)-Vazegepant-13C,d3 (or Vazegepant-d8): m/z 647.5 - 255.2
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» Collision Energy and other source parameters: Optimized for maximal signal intensity for
each transition.

Data Analysis:

o Quantification is performed by calculating the peak area ratio of the analyte to the internal
standard.

» A calibration curve is constructed by plotting the peak area ratios of the calibration standards
against their nominal concentrations.

e The concentrations of Vazegepant in the quality control and unknown clinical samples are
determined from the calibration curve using a weighted linear regression model.

Conclusion

The use of a stable isotope-labeled internal standard, such as (Rac)-Vazegepant-13C,d3, is
essential for the accurate and precise quantification of Vazegepant in clinical trial samples. The
detailed protocols and representative validation data provided in these application notes serve
as a comprehensive guide for researchers, scientists, and drug development professionals
involved in the bioanalysis of Vazegepant. The robustness of the LC-MS/MS method, combined
with a reliable sample preparation technique like solid-phase extraction, ensures the generation
of high-quality data to support the clinical development of this promising migraine therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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clinical-trial-sample-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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